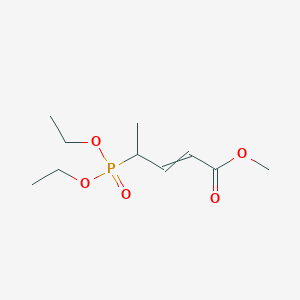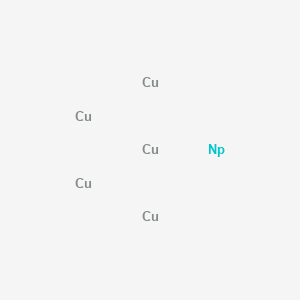
Copper--neptunium (5/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–neptunium (5/1) is a compound consisting of copper and neptunium in a 5:1 ratio Neptunium is a radioactive element and part of the actinide series, while copper is a well-known transition metal
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper–neptunium (5/1) typically involves the reaction of neptunium compounds with copper salts under controlled conditions. One common method is the reduction of neptunium(V) to neptunium(IV) in the presence of copper ions. This can be achieved using reducing agents such as hydrogen gas or hydrazine in an acidic medium . The reaction is usually carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of copper–neptunium (5/1) is not widely established due to the radioactive nature of neptunium and the associated handling challenges. laboratory-scale synthesis can be scaled up using appropriate safety measures and containment protocols. The process involves the careful handling of neptunium precursors and the use of specialized equipment to prevent contamination and ensure the safety of personnel.
Análisis De Reacciones Químicas
Types of Reactions
Copper–neptunium (5/1) undergoes various chemical reactions, including:
Oxidation and Reduction: Neptunium in the compound can exist in multiple oxidation states, typically ranging from +3 to +6. The compound can undergo redox reactions, where neptunium is oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of copper–neptunium (5/1) include nitric acid, hydrogen gas, and various reducing agents . The reactions are often carried out in acidic or basic media, depending on the desired outcome. Elevated temperatures and controlled atmospheres are also commonly employed to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of copper–neptunium (5/1) depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state neptunium compounds, while reduction reactions may produce lower oxidation state species . Substitution reactions can result in the formation of new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
Copper–neptunium (5/1) has several scientific research applications, including:
Nuclear Science: The compound is studied for its potential use in nuclear reactors and radioactive waste management.
Materials Science: The unique properties of copper–neptunium (5/1) make it of interest for developing new materials with specific electronic, magnetic, or catalytic properties.
Environmental Remediation: Research is ongoing to explore the use of copper–neptunium (5/1) in the remediation of radioactive waste and contaminated environments.
Mecanismo De Acción
The mechanism of action of copper–neptunium (5/1) involves the interaction of neptunium ions with various molecular targets. Neptunium can form coordination complexes with ligands, influencing its chemical behavior and reactivity . The compound’s effects are mediated through redox reactions, where neptunium undergoes oxidation or reduction, altering its oxidation state and chemical properties . These reactions can impact the compound’s stability, solubility, and interaction with other molecules.
Comparación Con Compuestos Similares
Copper–neptunium (5/1) can be compared with other neptunium compounds, such as:
Neptunium Oxides: Neptunium oxides (e.g., NpO2) are well-studied compounds with different oxidation states and properties.
Neptunium Fluorides: Neptunium fluorides (e.g., NpF6) exhibit unique chemical behaviors and are used in various applications.
Neptunium Sulfides: Neptunium sulfides (e.g., NpS) are another class of compounds with distinct properties and reactivity.
Propiedades
Número CAS |
918441-32-4 |
|---|---|
Fórmula molecular |
Cu5Np |
Peso molecular |
554.78 g/mol |
Nombre IUPAC |
copper;neptunium |
InChI |
InChI=1S/5Cu.Np |
Clave InChI |
CTPIJQXYSFUKOS-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Np] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


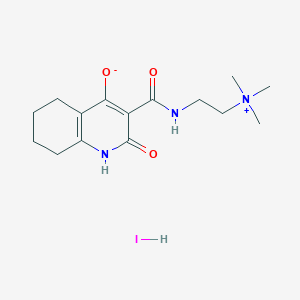
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)


![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)
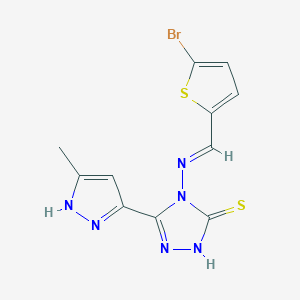
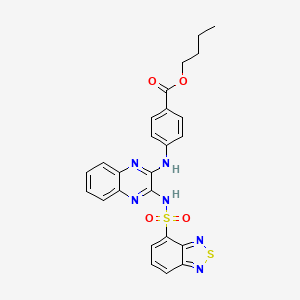
![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one](/img/structure/B12621637.png)
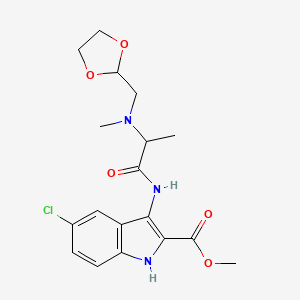
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
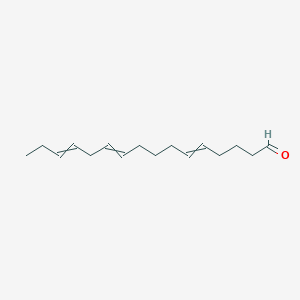
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
